For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the FT-1518 Compound
Executive Summary
This document provides a comprehensive technical overview of the compound designated FT-1518, also referred to as [¹⁸F]15. FT-1518 is a fluorine-18 labeled radioligand, chemically identified as [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide.[1][2][3][4] It is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) and has been developed as a promising candidate for in vivo imaging of this receptor in the brain using Positron Emission Tomography (PET).[1][2][3][4] This guide details the compound's synthesis, key physicochemical and pharmacological properties, experimental protocols for its characterization, and the relevant biological pathways.
Chemical and Pharmacological Properties
FT-1518 is a derivative of a known series of mGluR4 PAMs, optimized for PET imaging.[5] Its core function is to enhance the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor.[6][7] This allosteric modulation allows for a more nuanced and potentially safer approach to targeting the glutamatergic system for both therapeutic and diagnostic purposes.[7][8]
Quantitative Data Summary
The key quantitative parameters for FT-1518, derived from its initial characterization, are summarized in the tables below.
Table 1: Radiosynthesis and Physicochemical Properties of FT-1518 [1][2]
| Parameter | Value |
| Full Chemical Name | [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide |
| Radiochemical Yield (RCY) | 11.6 ± 2.9% (decay corrected, n=7) |
| Radiochemical Purity | > 99% |
| Molar Activity (Am) | 84.1 ± 11.8 GBq/μmol (n=7) |
| Total Synthesis Time | 2.5–3.5 hours |
Table 2: In Vitro Pharmacological Profile of Unlabeled Compound 15
| Parameter | Receptor/Assay | Value |
| Affinity (Ki) | mGluR4 | Data not explicitly provided in the abstract |
| Potency (EC₅₀) | mGluR4 PAM Activity | Data not explicitly provided in the abstract |
| Selectivity | Other mGluRs | Selective against other mGluRs[1] |
(Note: Specific Ki and EC₅₀ values were not available in the provided search results but are referenced as potent.)
Signaling Pathway and Mechanism of Action
FT-1518 acts as a positive allosteric modulator of mGluR4. mGluR4 is a Class C G-protein-coupled receptor (GPCR) that is predominantly expressed at presynaptic terminals.[7] Its activation by glutamate, potentiated by a PAM like FT-1518, typically leads to the inhibition of adenylyl cyclase through a Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This cascade ultimately reduces the release of neurotransmitters.[7] In some contexts, mGluR4 can also signal through other pathways, such as involving phospholipase C (PLC) and protein kinase C (PKC).[9]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and characterization of FT-1518 as a PET radioligand.[2]
Synthesis of Unlabeled Standard (Compound 15)
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Reactants : N-(4-chloro-3-mercaptophenyl)picolinamide hydrogen chloride salt (18), compound 17 (precursor), potassium carbonate (K₂CO₃), and potassium iodide (KI).
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Solvent : Acetonitrile.
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Procedure :
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Dissolve N-(4-chloro-3-mercaptophenyl)picolinamide HCl (18) and precursor 17 in acetonitrile.
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Add K₂CO₃ and KI to the solution.
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Heat the resulting mixture to reflux for 2 hours.
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Remove the solvent under vacuum.
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Dissolve the residue in dichloromethane (DCM) and water for extraction.
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Wash the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the final product (15).[2]
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Radiosynthesis of FT-1518 ([¹⁸F]15)
This is a two-step process.
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Step 1: Fluorination
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[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion-exchange column.
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The [¹⁸F]Fluoride is eluted and dried azeotropically with acetonitrile.
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The dried [¹⁸F]F⁻/K₂CO₃/K₂₂₂ complex is reacted with the precursor molecule in a suitable solvent at an elevated temperature.
-
-
Step 2: Coupling and Purification
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The radiolabeled intermediate from Step 1 is reacted with the N-(4-chloro-3-mercaptophenyl)picolinamide salt (18).
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The crude radiolabeled product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
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The collected fraction containing [¹⁸F]15 is diluted with water and loaded onto a C₁₈ Sep-Pak column.
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The final product is eluted from the Sep-Pak column with ethanol followed by sterile saline to provide the injectable formulation.[2]
-
Quality control is performed using analytical HPLC to confirm radiochemical purity and identity by co-injection with the unlabeled standard.[2]
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In Vivo PET Imaging and Biodistribution in Rats
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Animal Model : Male Sprague Dawley rats.
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Administration : FT-1518 ([¹⁸F]15) is administered intravenously.
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Imaging : Dynamic PET scans are performed to observe the distribution and kinetics of the radiotracer in the brain and other organs over time.
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Blocking Studies : To confirm target specificity, a separate cohort of animals is pre-treated with an unlabeled mGluR4 PAM (e.g., compound 15) before the administration of FT-1518. A significant reduction in radiotracer uptake in mGluR4-rich regions indicates specific binding.[1][4]
Experimental and Developmental Workflow
The development of a novel PET radioligand like FT-1518 follows a structured workflow from initial design and synthesis to preclinical validation. This process ensures the final compound has the desired properties for successful in vivo imaging.
Conclusion and Future Directions
FT-1518 ([¹⁸F]15) is a well-characterized PET radioligand with favorable properties for imaging mGluR4 in the central nervous system. Its high selectivity, potent PAM activity, and successful in vivo validation in preclinical models suggest it is a promising tool for neuroscience research and drug development.[1][4] Future studies may involve translation to higher species and ultimately human clinical trials to investigate the role of mGluR4 in various neurological and psychiatric disorders, such as Parkinson's disease and anxiety.[6][10]
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 7. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
